7-amino-4aH-quinoxalin-2-one
Description
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
7-amino-4aH-quinoxalin-2-one |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4,6H,9H2 |
InChI Key |
XJOMUBCGPQDQPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=O)C=NC21)N |
Origin of Product |
United States |
Preparation Methods
Role of Base in Cyclocondensation
Triethylamine in DMSO deprotonates the diamine, enhancing nucleophilicity and promoting attack on the dibromoketone’s α-carbon. Excess base (>3 equiv.) leads to side reactions, such as elimination of HBr and formation of α,β-unsaturated ketones.
Regioselectivity in the Beirut Reaction
Electron-withdrawing groups on benzofuroxans direct cyclization to position 7. For example, 5-nitro-1,2-benzofuroxan reacts with benzoylacetonitrile to form 7-nitroquinoxaline-2-carbonitrile 1,4-dioxide exclusively, as confirmed by ¹H-NMR and X-ray crystallography.
Hydrogenation Dynamics
Catalytic hydrogenation of 7-nitroquinoxalin-2-one proceeds via a nitroso intermediate, detected by in situ IR spectroscopy. Over-reduction to 7-aminotetrahydroquinoxalin-2-one is avoided by using Pd/C with H₂ at 50 psi.
Chemical Reactions Analysis
Types of Reactions
7-amino-4aH-quinoxalin-2-one undergoes several types of chemical reactions, including:
Oxidation: Electro-oxidative C–H azolation reactions.
Reduction: Reduction of quinoxalin-2-ones to tetrahydroquinoxalines.
Substitution: Direct C–H multifunctionalization via multi-component reactions.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl peroxide (DTBP) for alkylation, tert-butyl nitrate for nitrosation, and various photocatalysts for radical cyclization .
Major Products
The major products formed from these reactions include azolated quinoxalin-2-ones, tetrahydroquinoxalines, and various substituted quinoxalin-2-ones .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
7-amino-4aH-quinoxalin-2-one derivatives have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. For instance, a study demonstrated that certain derivatives exhibited IC50 values in the range of 1.9 to 7.52 μg/mL against HCT-116 cells, indicating potent cytotoxic effects . The mechanisms of action include:
- Inhibition of Tyrosine Kinases : These compounds can inhibit kinases involved in cancer cell proliferation.
- Induction of Apoptosis : They promote programmed cell death through various pathways, including caspase activation .
- Cell Cycle Arrest : Some derivatives disrupt the cell cycle at the G2/M phase, preventing cancer cells from dividing .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics . The mechanism often involves the formation of reactive intermediates that interact with bacterial DNA and proteins.
Biological Research
Enzyme Inhibition
this compound is being studied for its ability to inhibit specific enzymes involved in cellular processes. This includes targeting enzymes like COX-2 and LDHA, which are implicated in inflammation and cancer metabolism, respectively . The inhibition of these enzymes can lead to reduced tumor growth and inflammation.
Neuroprotective Effects
Emerging research suggests that derivatives of this compound may possess neuroprotective properties. They have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's .
Chemical Synthesis
Building Block for Complex Molecules
In synthetic chemistry, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its unique electronic properties allow for the development of advanced materials and catalysts . The compound's ability to undergo various chemical transformations makes it valuable in drug discovery and material science.
Case Studies
Mechanism of Action
The mechanism of action of 7-amino-4aH-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to participate in various chemical reactions, contributing to its diverse biological activities .
Comparison with Similar Compounds
7-Methoxy-3-methylquinoxalin-2(1H)-one (CAS 117237-99-7)
- Structural Differences: A methoxy group replaces the amino group at position 5. A methyl group is present at position 3.
- The methyl group at position 3 introduces steric hindrance, which may affect binding to biological targets.
6-Bromo-7-methoxyquinoxalin-2(1H)-one (CAS 216752-63-5)
3-Amino-5-methoxyquinoxalin-2(1H)-one (CAS 659729-79-0)
- Structural Differences: Amino group at position 3 instead of 7. Methoxy at position 4.
Quinolinone Derivatives
7-Amino-4-methylquinolin-2(1H)-one (CAS 19840-99-4)
- Structural Differences: Quinoline (one nitrogen) backbone instead of quinoxaline (two nitrogens). Methyl group at position 4.
- Impact: The quinoline core reduces aromatic nitrogen content, altering electronic properties and π-π stacking interactions.
7-Methoxy-2-methyl-4-quinolone (CAS 58596-43-3)
- Structural Differences :
- Methoxy at position 7 and methyl at position 2.
Dihydroquinoxalinone Derivatives
4-Amino-3,4-dihydroquinoxalin-2(1H)-one (CAS 87973-61-3)
- Structural Differences: Saturated 3,4-dihydro ring system. Amino group at position 4 instead of 7.
- The amino group’s position alters hydrogen-bonding geometry in molecular recognition .
Comparative Analysis Table
Research Implications
- Biological Activity: Amino-substituted quinoxalinones are prioritized in drug discovery due to their hydrogen-bonding capacity, which enhances target affinity. Methoxy or bromo derivatives may serve as intermediates in synthetic pathways .
- Synthetic Flexibility: The amino group in this compound allows for easy derivatization, such as acylation or sulfonation, to optimize pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
